N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-iodoaniline
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Overview
Description
N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-iodoaniline is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an isoquinoline ring system, a dimethyl group, and an iodine atom attached to an aniline moiety
Preparation Methods
The synthesis of N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-iodoaniline typically involves the reaction of 1-hydrazino-3,3-dimethyl-3,4-dihydroisoquinoline with 4-iodoaniline under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-iodoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-iodoaniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-iodoaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-iodoaniline can be compared with other similar compounds, such as:
(9E)-Phenanthrene-9,10-dione[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]hydrazonium bromide: This compound shares a similar isoquinoline structure but differs in the presence of a phenanthrene-9,10-dione moiety.
(2Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)nitrosoacetonitrile: This compound has a nitrosoacetonitrile group instead of an iodine atom, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C17H17IN2 |
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Molecular Weight |
376.23 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3,3-dimethyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C17H17IN2/c1-17(2)11-12-5-3-4-6-15(12)16(20-17)19-14-9-7-13(18)8-10-14/h3-10H,11H2,1-2H3,(H,19,20) |
InChI Key |
JYNSLTQHYADFCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)I)C |
Origin of Product |
United States |
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